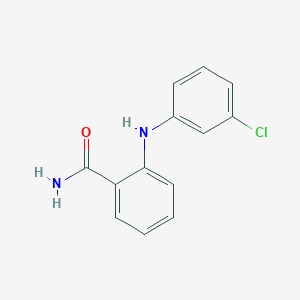

2-((3-Chlorophenyl)amino)benzamide

Description

Overview of Benzamide (B126) Derivatives in Medicinal Chemistry and Materials Science

Benzamide derivatives represent a versatile class of organic compounds characterized by a benzamide core structure. This scaffold has proven to be a privileged motif in drug discovery and materials science due to its ability to form stable interactions with a variety of biological targets and its contribution to the physicochemical properties of materials.

In the realm of medicinal chemistry , benzamide derivatives have been extensively explored for their therapeutic potential across a wide spectrum of diseases. Their utility is underscored by their presence in numerous clinically approved drugs. Research has demonstrated that these compounds can act as potent inhibitors of various enzymes and receptors. For instance, certain benzamide derivatives are known to target tubulin, a key protein in cell division, thereby exhibiting significant antiproliferative activities against cancer cell lines. Others have been developed as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively. evitachem.com The structural versatility of the benzamide core allows for fine-tuning of its properties to achieve high affinity and selectivity for specific biological targets, including dopamine (B1211576) receptors and histone deacetylases (HDACs), leading to treatments for neurological disorders and cancers. glpbio.commdpi.commdpi.com

In materials science , the benzamide structure contributes to the development of novel polymers and functional materials. The amide linkage provides rigidity and the capacity for strong hydrogen bonding, which can influence the thermal stability, mechanical strength, and self-assembly properties of materials. Researchers have investigated benzamide derivatives for applications in creating advanced polymers, coatings, and even materials with specific electronic or optical properties.

Significance of 2-((3-Chlorophenyl)amino)benzamide as a Research Compound

This compound, a specific derivative within this broad class, has garnered attention as a valuable research compound. Its structure, which features a 3-chlorophenyl group linked to the 2-amino position of a benzamide, presents a unique combination of functionalities that are of interest for chemical synthesis and biological investigation.

The significance of this compound lies in its potential as an intermediate for the synthesis of more complex molecules and as a lead compound in drug discovery programs. evitachem.com Preliminary research suggests that this compound may possess inherent biological activities, with studies exploring its potential antimicrobial and anticancer properties. evitachem.com The presence of the chloro-substituent on the phenyl ring is a key feature, as halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability and binding affinity to target proteins.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 22312-61-4 |

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.69 g/mol |

| IUPAC Name | 2-(3-chloroanilino)benzamide |

This data is compiled from available chemical databases and research articles. evitachem.comglpbio.com

Scope and Objectives of Research on this compound

The current research landscape for this compound is primarily focused on elucidating its chemical reactivity and biological potential. The overarching objectives of these research endeavors can be categorized as follows:

Synthetic Exploration: A primary goal is to develop efficient and scalable synthesis methods for this compound and its analogues. This includes optimizing reaction conditions, such as the Schotten-Baumann reaction between an appropriate amine and acyl chloride, to improve yield and purity. mdpi.com

Biological Activity Screening: A significant portion of research is dedicated to investigating the compound's biological effects. This involves screening for a range of activities, with a particular focus on:

Anticancer Activity: Evaluating its ability to inhibit the growth of various cancer cell lines. The mechanism of action, potentially involving the inhibition of specific enzymes or disruption of cellular processes, is a key area of investigation. evitachem.com

Antimicrobial Activity: Testing its efficacy against a panel of bacteria and fungi to determine its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how modifications to the chemical structure of this compound affect its biological activity. By synthesizing and testing a series of related compounds, scientists can identify the key structural features responsible for its effects, paving the way for the design of more potent and selective molecules.

Materials Science Applications: While less explored, there is potential for investigating the use of this compound in the creation of new materials. Its ability to form hydrogen bonds and its aromatic nature could be exploited in the design of polymers or functional organic materials with specific thermal or electronic properties. evitachem.com

The following table outlines the primary research areas and their specific objectives for this compound.

| Research Area | Key Objectives |

| Medicinal Chemistry | - Investigate potential as an anticancer and antimicrobial agent. - Elucidate the mechanism of action at a molecular level. - Conduct SAR studies to optimize therapeutic potential. |

| Chemical Synthesis | - Develop and refine synthetic routes for the compound and its derivatives. - Use as a building block for more complex heterocyclic systems. |

| Materials Science | - Explore its utility as a monomer or additive in polymer synthesis. - Investigate its potential for creating functional materials with desired properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloroanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-12-7-2-1-6-11(12)13(15)17/h1-8,16H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOKTGIGLSDTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358542 | |

| Record name | 2-((3-Chlorophenyl)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13625-33-7 | |

| Record name | 2-((3-Chlorophenyl)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 3 Chlorophenyl Amino Benzamide and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the functional groups and bonding arrangements within a molecule.

FTIR spectroscopy of 2-((3-chlorophenyl)amino)benzamide and its analogs reveals characteristic absorption bands that are indicative of their structural features. A strong absorption band observed around 1650 cm⁻¹ is attributed to the C=O stretching vibration of the amide group. The N-H stretching vibrations of the secondary amine and the primary amide typically appear in the region of 3500-3300 cm⁻¹. nih.gov For instance, in 2-[(trichloroacetyl)amino]benzamide, the asymmetric and symmetric NH2 stretching vibrations are found at 3395 cm⁻¹ and 3302 cm⁻¹, respectively, while the N-H stretch is observed at 3224 cm⁻¹. uni-plovdiv.net Aromatic C-H stretching vibrations are generally located between 3100 cm⁻¹ and 3000 cm⁻¹. uni-plovdiv.net

The substitution pattern on the benzene (B151609) rings influences the exact positions of these bands. For example, in N-(4-chlorobenzyl)-2-[(trichloroacetyl)amino]benzamide, the presence of the chloro substituent alters the vibrational frequencies compared to the unsubstituted analog. uni-plovdiv.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental FTIR data, aiding in the precise assignment of vibrational modes. nih.govias.ac.in

Table 1: Characteristic FTIR Absorption Bands for Benzamide (B126) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Amide (C=O) | Stretching | ~1650 | |

| Amine (N-H) | Stretching | 3300-3500 | nih.gov |

| Aromatic (C-H) | Stretching | 3000-3100 | uni-plovdiv.net |

| Benzene Ring | C=C Stretching | 1400-1600 | nih.gov |

| Benzene Ring | C-H Out-of-plane Bending | ~763 (ortho-substituted) | uni-plovdiv.net |

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. In the FT-Raman spectrum of 2-(2-Chlorophenyl)benzimidazole, a derivative of the core structure, distinct bands corresponding to various vibrational modes are observed. researchgate.net For 2-[(trichloroacetyl)amino]benzamide, the Raman spectrum, in conjunction with FTIR data, allows for a more complete assignment of the vibrational modes. uni-plovdiv.net The C=C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ region in both FTIR and FT-Raman spectra. nih.gov The low wavenumber region in the FT-Raman spectrum can also provide evidence for the presence of hydrogen bonding. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule.

The ¹H NMR spectrum of this compound and its derivatives provides detailed information about the chemical environment of the hydrogen atoms. Aromatic protons typically resonate in the range of δ 7.13–7.75 ppm as multiplets. The amide N-H proton signal is often observed as a singlet further downfield, for example, at δ 10.2 ppm. In a related compound, N-phenyl-2-[(trichloroacetyl)amino]benzamide, the aromatic protons appear as multiplets between δ 8.03 and 8.29 ppm, and the N-H proton at δ 10.65 ppm. The chemical shifts of aromatic protons in benzamide itself are observed between δ 7.4 and 8.05 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. For N-phenyl-2-[(trichloroacetyl)amino]benzamide, the carbonyl carbons of the amide groups are found at the highest chemical shifts, δ 167.34 ppm and δ 159.82 ppm. The aromatic carbons resonate in the region of δ 120-140 ppm. rsc.org For instance, in benzamide, the aromatic carbons appear at δ 127.51, 128.65, 132.23, and 132.81 ppm in CDCl₃. rsc.org The specific chemical shifts are sensitive to the electronic effects of the substituents on the aromatic rings.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzamide Derivatives

| Compound | Nucleus | Aromatic Region | Amide N-H | Carbonyl Carbon | Solvent | References |

|---|---|---|---|---|---|---|

| This compound | ¹H | 7.13–7.75 (m) | 10.2 (s) | - | Not specified | |

| N-phenyl-2-[(trichloroacetyl)amino]benzamide | ¹H | 8.03-8.29 (m) | 10.65 (s) | - | Not specified | |

| N-phenyl-2-[(trichloroacetyl)amino]benzamide | ¹³C | 121.77-129.19 | - | 159.82, 167.34 | Not specified | |

| Benzamide | ¹H | 7.4-8.05 (m) | Not specified | - | DMSO-d₆ | chemicalbook.com |

| Benzamide | ¹³C | 127.51-132.81 | - | 169.91 | CDCl₃ | rsc.org |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of benzamide shows a molecular ion peak (M⁺) at m/z 121. rsc.orgresearchgate.net A characteristic fragmentation pattern involves the loss of the amino group (NH₂) to form the benzoyl cation at m/z 105, which can further fragment to the phenyl cation at m/z 77. researchgate.net

For derivatives such as N-(3-aminophenyl)benzamide, collision-induced dissociation (CID) tandem mass spectrometry experiments have revealed complex fragmentation pathways, including rearrangement reactions. researchgate.netnih.gov The presence of substituents, such as the chloro group in this compound, will influence the fragmentation pattern. For example, studies on 1-(3-chlorophenyl)piperazine, a related compound, show that metabolism leads to metabolites like 3-chloroaniline (B41212), which can be detected by GC-MS. nih.gov

Electrospray Ionization Mass Spectrometry (ESI+, ESI-)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elucidating the structure of moderately polar molecules like this compound. The analysis can be conducted in both positive (ESI+) and negative (ESI-) ion modes to provide comprehensive structural information.

With a molecular formula of C₁₃H₁₁ClN₂O, the compound has a monoisotopic molecular weight of approximately 246.06 g/mol . chemcd.com In positive ion mode (ESI+), the compound is expected to be detected as a protonated molecule, [M+H]⁺. In negative ion mode (ESI-), it would likely be observed as the deprotonated species, [M-H]⁻.

A key characteristic in the mass spectrum of this compound is the isotopic pattern caused by the chlorine atom. Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two distinct peaks in the molecular ion region, separated by two mass-to-charge (m/z) units, with a corresponding intensity ratio of roughly 3:1, which is a clear indicator for the presence of a single chlorine atom in the molecule or its fragments. chemguide.co.uk

Under collision-induced dissociation (CID) conditions, the parent ions fragment in predictable ways, offering insights into the molecule's structure. For this compound, fragmentation patterns can be inferred from the behavior of similar amide structures. researchgate.netlibretexts.org Common fragmentation pathways for related benzamides include the cleavage of the amide bond and bonds adjacent to the carbonyl group. researchgate.netmdpi.com

Table 1: Predicted ESI-MS Ions for this compound

| Ion Mode | Predicted Ion | Formula | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Notes |

| ESI+ | [M+H]⁺ | [C₁₃H₁₂ClN₂O]⁺ | 247.06 | 249.06 | Protonated molecular ion. |

| ESI- | [M-H]⁻ | [C₁₃H₁₀ClN₂O]⁻ | 245.05 | 247.05 | Deprotonated molecular ion. |

| ESI+ | [M+H - NH₃]⁺ | [C₁₃H₉ClNO]⁺ | 230.03 | 232.03 | Loss of ammonia (B1221849) from the primary amine. |

| ESI+ | [M+H - CONH₂]⁺ | [C₁₂H₁₀ClN]⁺ | 203.05 | 205.05 | Loss of the primary amide group. |

| ESI+ | [C₇H₆NO]⁺ | [C₇H₆NO]⁺ | 120.04 | - | Fragment corresponding to the benzamide moiety. |

| ESI+ | [C₆H₅Cl]⁺ | [C₆H₅Cl]⁺ | 112.01 | 114.01 | Fragment corresponding to the chlorophenyl group. |

X-ray Diffraction Crystallography

X-ray diffraction crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about its packing in the crystal lattice.

The study of 2-chloro-N-(3-chlorophenyl)benzamide revealed its crystal structure, which was determined to explore the effect of substituents on the geometries of benzanilides. nih.gov

Table 2: Crystal Data and Structure Refinement for 2-Chloro-N-(3-chlorophenyl)benzamide

| Parameter | Value | Reference |

| Empirical Formula | C₁₃H₉Cl₂NO | nih.gov |

| Formula Weight | 266.11 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 11.430 (1) | nih.gov |

| b (Å) | 12.209 (2) | nih.gov |

| c (Å) | 8.878 (1) | nih.gov |

| V (ų) | 1238.9 (3) | nih.gov |

| Z | 4 | nih.gov |

| Calculated Density (Mg m⁻³) | 1.427 | nih.gov |

Note: The data presented is for the isomer 2-chloro-N-(3-chlorophenyl)benzamide.

The crystal packing of benzanilide (B160483) derivatives is significantly influenced by intermolecular forces, particularly hydrogen bonding. In the crystal structure of the isomer 2-chloro-N-(3-chlorophenyl)benzamide, the molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov These interactions form infinite chains that propagate along the c-axis of the unit cell. nih.gov

The amide group (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This N—H⋯O hydrogen bonding is a common and dominant feature in the crystal structures of primary and secondary amides, dictating their supramolecular assembly. For this compound, which possesses both N-H donor sites (from the amide and the secondary amine) and a C=O acceptor site, a robust network of intermolecular hydrogen bonds is expected to be a defining feature of its crystal packing. The conformation of the N-H and C=O bonds in the related isomer are trans to each other. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This technique is vital for verifying the empirical formula of a newly synthesized compound.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₃H₁₁ClN₂O. chemcd.com The calculated values serve as a benchmark against which experimentally determined values from a CHN analyzer are compared to confirm the purity and identity of a synthesized sample. While specific experimental results for this compound were not found in the searched literature, the theoretical percentages are presented below.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 63.29 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.49 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.37 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.36 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.49 |

| Total | 246.697 | 100.00 |

Biological Activities and Pharmacological Potential of 2 3 Chlorophenyl Amino Benzamide

Antimicrobial Efficacy Investigations

Research into the antimicrobial properties of N-substituted 2-aminobenzamides has revealed significant potential for this class of compounds. Although direct studies on 2-((3-Chlorophenyl)amino)benzamide are not widely available, related derivatives have shown notable activity against a range of bacterial and fungal pathogens.

Antibacterial Activity Studies

The antibacterial potential of the anthranilamide scaffold has been demonstrated in various studies. For instance, research on anthranilamide peptidomimetic derivatives showed that modifying the hydrophobic and cationic groups can yield compounds with significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

A study on a series of 2-aminobenzamide (B116534) derivatives synthesized from isatoic anhydride (B1165640) reported varying degrees of antibacterial activity. nih.gov While some derivatives showed minimal effect, others displayed moderate to good inhibition against tested strains. Specifically, tests were conducted against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). nih.gov Another study on organodiselenide-tethered methyl anthranilates, which are structurally related esters, also confirmed antibacterial activity against S. aureus and E. coli. mdpi.com

The activity of these related compounds suggests that the 2-aminobenzamide core, present in this compound, is a viable pharmacophore for developing new antibacterial agents. The specific substitution pattern, including the 3-chlorophenyl group, would ultimately determine the activity spectrum and potency.

Table 1: Antibacterial Activity of a Structurally Related Compound (Methyl 2-amino-5-(methylselanyl)benzoate)

| Bacterial Strain | Observed Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Promising (IA% = 90.5%) | mdpi.com |

| Escherichia coli | Promising (IA% = 91.3%) | mdpi.com |

IA% denotes the inhibition of activity percentage. Data is for a related methyl anthranilate derivative, not this compound.

Antifungal Activity Studies

The antifungal potential of the 2-aminobenzamide class has also been investigated. A key study evaluated a series of novel 2-aminobenzamide derivatives against several fungal strains, including Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. nih.gov The results were promising, with one derivative, 2-Amino-N-(naphthalen-1-yl)benzamide, showing excellent antifungal activity against Aspergillus fumigatus, even surpassing the standard drug Clotrimazole (B1669251). nih.gov

Furthermore, research on organodiselenide-tethered methyl anthranilates demonstrated potent antifungal effects. One such compound, methyl 2-amino-5-(methylselanyl)benzoate, exhibited antifungal activity comparable to the standard drug clotrimazole against Candida albicans. mdpi.com These findings highlight the potential of the anthranilamide scaffold, and by extension this compound, as a basis for the development of new antifungal therapies.

Table 2: Antifungal Activity of Structurally Related Compounds

| Compound | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-N-(naphthalen-1-yl)benzamide | Aspergillus fumigatus | Excellent, more potent than standard Clotrimazole | nih.gov |

| Methyl 2-amino-5-(methylselanyl)benzoate | Candida albicans | Excellent, similar to standard Clotrimazole (IA% = 100%) | mdpi.com |

IA% denotes the inhibition of activity percentage. Data is for related 2-aminobenzamide derivatives, not the title compound.

Anticancer and Antiproliferative Research

The N-substituted aminobenzamide and aminobenzoic acid frameworks are of significant interest in oncology research. Derivatives have been evaluated for their ability to inhibit cancer cell growth across various cell lines, indicating a broad potential for this chemical class.

Cytotoxicity Assessment in Various Cancer Cell Lines

While direct cytotoxic data for this compound is scarce, studies on related structures provide valuable insights into its potential as an anticancer agent.

The MCF-7 (hormone-dependent) and MDA-MB-231 (triple-negative) breast cancer cell lines are standard models for evaluating potential therapeutics. Research on organodiselenide hybrids of methyl anthranilate, an ester analog of the title compound's core, has shown cytotoxic potential against breast carcinoma cell lines. mdpi.com Another study synthesized novel triazole-linked benzothiazole (B30560) amines and evaluated them against MCF-7 cells, demonstrating that complex derivatives from this family can induce apoptosis. nih.gov These findings suggest that the core structure of this compound could serve as a scaffold for agents targeting breast cancer, although specific efficacy would depend on the complete molecular structure.

Table 3: Antiproliferative Activity of Related Compounds in Breast Cancer Cell Lines

| Compound Class | Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Organodiselenide-Tethered Methyl Anthranilates | Breast Carcinoma | Antitumor potential estimated | mdpi.com |

| Triazole Linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine Derivatives | MCF-7 | Apoptosis-inducing ability observed | nih.gov |

Data is for related compound classes, not specifically for this compound.

The broader anticancer potential of aminobenzoic acid derivatives has been explored in several other tumor cell lines. An overview of organotin(IV) compounds derived from 3- and 4-aminobenzoic acids reported variable but significant cytotoxic activity against myelogenous leukemia (K562), cervical carcinoma (HeLa), and hepatocellular carcinoma (HepG2) cell lines, with some IC50 values in the nanomolar range. sci-hub.se

Additionally, novel imatinib (B729) derivatives, which are complex molecules but share the theme of targeting cancer proliferation, were tested against lung cancer (A549) and chronic myeloid leukemia (K562) cells, showing that new structures can yield potent inhibitors for these cancers. nih.govnih.gov Organodiselenide-tethered methyl anthranilates also showed pronounced anticancer properties against liver carcinoma (HepG2) cells, with one derivative being more cytotoxic than the standard drug Adriamycin. mdpi.com No specific data on related compounds was found for U38, LoVo, SUIT-2, or HT-29 cell lines in the reviewed literature.

Table 4: Cytotoxic Activity of Related Compound Classes in Other Tumor Cell Lines

| Compound Class | Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Organotin(IV) compounds of aminobenzoic acids | K562 (Myelogenous Leukemia) | Variable cytotoxic activity | sci-hub.se |

| HeLa (Cervical Carcinoma) | Variable cytotoxic activity | sci-hub.se | |

| HepG2 (Hepatocellular Carcinoma) | Variable cytotoxic activity | sci-hub.se | |

| Organodiselenide-Tethered Methyl Anthranilates | HepG2 (Hepatocellular Carcinoma) | Pronounced cytotoxicity, one compound more potent than Adriamycin | mdpi.com |

| Imatinib Analogs | A549 (Lung Cancer) | Potent inhibition (IC50 values in low µM range for some analogs) | nih.govnih.gov |

| Imatinib Analogs | K562 (Chronic Myeloid Leukemia) | Antiproliferative activity observed | nih.govnih.gov |

Data is for related compound classes, not specifically for this compound.

Apoptosis Induction Mechanisms

Research into the cytotoxic mechanisms of N-substituted benzamides, particularly the structural analog 3-chloroprocainamide (3CPA or declopramide), has revealed a distinct pathway for inducing programmed cell death, or apoptosis. The process of apoptosis is a crucial component of normal cell turnover and development, and its dysregulation is a factor in many diseases, including cancer nih.gov.

Studies on the murine 70Z/3 pre-B cell line and human HL60 cells have shown that 3CPA is capable of inducing apoptosis nih.gov. The mechanism of this induction is linked to the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytosol. This event subsequently leads to the activation of caspase-9, which is considered an initiator caspase nih.govnih.gov. The activation of caspase-9 triggers a cascade of executioner caspases, such as caspase-3, which then dismantle the cell by degrading chromosomal DNA and cytoskeletal proteins, leading to the formation of apoptotic bodies nih.govnih.gov.

Notably, this apoptotic mechanism appears to be independent of the p53 tumor suppressor protein. While p53 can be upregulated by DNA damage and is often associated with cell cycle arrest and apoptosis, in the case of 3CPA-induced apoptosis in 70Z/3 cells, the process occurs even without a significant role for p53 nih.gov. Further evidence supporting the defined pathway includes the observation that overexpression of the anti-apoptotic protein Bcl-2 can inhibit declopramide-induced apoptosis nih.gov.

Cell Cycle Modulation Studies

The compound this compound and its analogs have been investigated for their ability to modulate the cell cycle, a key process in cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic agents frontiersin.orgfrontiersin.org.

G2/M Phase Arrest

A significant finding in the study of 3CPA is its ability to induce cell cycle arrest at the G2/M phase in cancer cell lines. This phase is a critical checkpoint where the cell prepares for mitosis nih.gov. In experiments using both murine 70Z/3 cells and human HL60 cells, treatment with 3CPA led to a notable accumulation of cells in the G2/M phase nih.gov. This arrest occurs prior to the onset of apoptosis and is observed even when apoptosis is blocked by broad-spectrum caspase inhibitors or by the overexpression of Bcl-2 nih.gov. This indicates that the G2/M arrest is an upstream event in the cellular response to the compound nih.gov. The induction of G2/M phase arrest is a common mechanism for anti-cancer agents to halt the proliferation of tumor cells frontiersin.orgnih.gov.

The table below summarizes the findings on cell cycle arrest induced by 3CPA in HL60 cells.

Table 1: Effect of 3CPA on Cell Cycle Distribution in HL60 Cells

| Treatment | Duration (hours) | % of Cells in Sub-G1 (Apoptosis) | Observation |

|---|---|---|---|

| 500 µM 3CPA | 24 | Increased | Induction of apoptosis. |

| 500 µM 3CPA | Timed | Accumulation in G2/M precedes apoptosis | G2/M arrest is an early event. |

Data derived from studies on HL60 cells. nih.gov

Anti-inflammatory Properties

N-substituted benzamides, including 3-chloroprocainamide (3CPA), have demonstrated potent anti-inflammatory effects. Inflammation is a critical physiological process, but its chronic dysregulation is implicated in numerous diseases, including cancer nih.govmdpi.com. The anti-inflammatory properties of these compounds are primarily attributed to their ability to inhibit the activity of nuclear factor kappa B (NF-κB) nih.gov.

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines like tumor necrosis factor-alpha (TNFα) nih.gov. Studies have shown that 3CPA can cause a dose-dependent inhibition of lipopolysaccharide-induced TNFα production in mice nih.gov. By inhibiting NF-κB, 3CPA effectively dampens the inflammatory cascade, which also contributes to its anti-tumor properties, as chronic inflammation can promote tumor growth and progression nih.govnih.gov.

Antioxidant Capacity Investigations

The antioxidant potential of benzamide (B126) derivatives is an area of active research, as oxidative stress is implicated in a wide range of diseases. Antioxidants can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a stable organic free radical used in common in vitro assays acs.orgmdpi.com. The ability of a compound to donate a hydrogen atom or an electron to DPPH is a measure of its free-radical-scavenging capacity acs.org.

While a range of N-arylbenzamides have been synthesized and evaluated for their antioxidant capacity using DPPH and ferric reducing/antioxidant power (FRAP) assays, specific data for this compound is not extensively detailed in the reviewed literature nih.govacs.org. However, studies on related substituted benzamide derivatives have shown that modifications to the chemical structure, such as the number and position of hydroxy and methoxy (B1213986) groups, can significantly influence their antioxidant properties nih.govacs.orgnih.govsemanticscholar.org. For instance, some amino-substituted benzamide derivatives have exhibited more potent antioxidant activity than the standard butylated hydroxytoluene (BHT) in DPPH assays nih.govacs.org. Further investigation is required to specifically quantify the antioxidant capacity of this compound.

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern pharmacology. For this compound and its analogs, a key area of interest is the inhibition of kinases involved in cell cycle progression and proliferation.

Aurora Kinase Inhibition (Aurora A and B)

Aurora kinases, specifically Aurora A and Aurora B, are serine/threonine kinases that play a pivotal role in the regulation of mitosis nih.govresearchgate.net. They are essential for processes such as the assembly of the mitotic spindle and proper chromosome segregation nih.gov. Overexpression of Aurora kinases is a common feature in many human cancers and is often associated with a poor prognosis, making them attractive targets for cancer therapy nih.govyoutube.comnih.gov.

Inhibitors of Aurora kinases can disrupt mitotic progression, leading to aneuploidy and ultimately cell death in malignant cells youtube.comselleckchem.com. While numerous compounds have been developed and are in clinical testing as Aurora kinase inhibitors, including Alisertib (an Aurora A inhibitor) and Barasertib (an Aurora B inhibitor), specific inhibitory activity of this compound against Aurora A and B has not been explicitly reported in the reviewed scientific literature nih.govprobechem.comselleckchem.comselleckchem.com. The investigation into the potential of this compound and its derivatives as Aurora kinase inhibitors remains a promising avenue for future research.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for developing agents for hyperpigmentation disorders. nih.govmdpi.com While specific studies on the direct tyrosinase inhibitory activity of this compound are not extensively detailed in the provided context, the broader class of benzamide and related heterocyclic compounds has shown promise as tyrosinase inhibitors. mdpi.commdpi.com For instance, derivatives of 2-arylbenzothiazole have demonstrated significant tyrosinase inhibitory activity, with some compounds exhibiting potency many times greater than the standard inhibitor, kojic acid. mdpi.com The inhibitory mechanism of these compounds is often competitive, targeting both the monophenolase and diphenolase activities of the enzyme. mdpi.com

Interactive Table: Examples of Tyrosinase Inhibitors

| Compound Class | Example | IC50 Value | Reference |

| 2-Arylbenzothiazoles | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 μM | mdpi.com |

| Aurones | 4,6,4'-trihydroxyaurone | Induces 75% inhibition at 0.1 mM | nih.gov |

| Coumarin-Resveratrol Hybrids | Compound with bromo and two hydroxyl groups | 215 μM | nih.gov |

| 1,3-Oxazine Tetrazoles | 2-bromophenyl derivative | 0.0371–0.308 μM | mdpi.com |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair and cell death. nih.gov Inhibition of PARP, particularly PARP-1, is a therapeutic strategy for certain cancers and has been investigated for its neuroprotective effects. nih.govgoogle.com The compound 3-aminobenzamide (B1265367), a known PARP inhibitor, has demonstrated the ability to protect auditory hair cells from blast-induced cell death and enhance wound healing in irradiated models. nih.govnih.gov While the direct inhibitory activity of this compound on PARP is not specified, its structural similarity to other benzamide-based PARP inhibitors suggests potential in this area.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression, and their inhibition is a validated approach in cancer therapy. frontiersin.orgexplorationpub.com The 2-aminobenzamide scaffold is a recognized zinc-binding group in many HDAC inhibitors, particularly those selective for class I HDACs (HDAC1, 2, and 3). explorationpub.comnih.gov Novel HDAC inhibitors incorporating the N-(2-aminophenyl)-benzamide functionality have been synthesized and shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov These compounds have demonstrated antiproliferative activity against cancer cell lines and efficacy in a mouse model of pulmonary fibrosis. nih.gov For example, a derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited potent class I HDAC inhibition with IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org

Interactive Table: Class I HDAC Inhibitory Activity of a Benzamide Derivative

| Enzyme | IC50 (nM) |

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

| Source: frontiersin.org |

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs used in the treatment of Alzheimer's disease and other neurological conditions. nih.gov They work by increasing the levels of acetylcholine, a neurotransmitter. While the direct inhibition of cholinesterases by this compound is not explicitly documented, related salicylanilide (B1680751) derivatives have been investigated. mdpi.com Some of these derivatives have shown more potent inhibition of acetylcholinesterase (AChE) than the approved drug rivastigmine, and several also effectively inhibited butyrylcholinesterase (BChE). mdpi.com For instance, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a potent AChE inhibitor with an IC50 of 38.98 µM. mdpi.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govresearchgate.net The sulfonamide group is a key feature of many CA inhibitors. researchgate.net While this compound itself is not a sulfonamide, the development of CA inhibitors often involves incorporating sulfonamide moieties into various scaffolds. nih.govnih.gov For example, a series of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides were synthesized and showed inhibitory activity against several human CA isoforms. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a critical regulator of angiogenesis, the formation of new blood vessels. nih.govfrontiersin.org Inhibition of this pathway is a key strategy in cancer therapy to block tumor growth and metastasis. nih.govdrugs.com Several clinically approved drugs target the VEGF/VEGFR axis. frontiersin.orgresearchgate.net Research has identified that chlorinated benzothiadiazines can suppress VEGFR2 phosphorylation, thereby inhibiting VEGF-induced endothelial cell proliferation. nih.govnih.gov This highlights the potential for compounds with related structural features to act as angiogenesis inhibitors.

Neurobiological Activity Research

The neurobiological activity of compounds related to this compound has been explored, particularly in the context of neurodegenerative diseases and psychiatric disorders. The inhibition of PARP by compounds like 3-aminobenzamide has shown neuroprotective effects by reducing oxidative stress and inflammation. nih.gov Furthermore, derivatives of benzamide have been synthesized and tested for their binding affinity to dopamine (B1211576) receptors. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide displayed very high affinity for the dopamine D4 receptor, suggesting potential applications in conditions where this receptor is implicated. nih.gov

Neuroprotection Studies

No studies were found that investigated the neuroprotective potential of this compound.

Antidepressant-like Effects

No research was identified that evaluated the antidepressant-like effects of this compound in preclinical or clinical models.

N-methyl-D-aspartate (NMDA) Receptor Modulation

There is no available data on the modulatory effects of this compound on the N-methyl-D-aspartate (NMDA) receptor.

Mentioned Compounds

Molecular Mechanisms of Action and Target Interactions of 2 3 Chlorophenyl Amino Benzamide

Elucidation of Specific Molecular Targets

The precise molecular targets of 2-((3-Chlorophenyl)amino)benzamide are not yet definitively identified in published research. Molecular docking studies have suggested that the compound has the potential to bind to DNA. This interaction is considered a possible mechanism for its observed cytotoxic effects against certain cancer cell lines. The planar structure of the benzamide (B126) core, coupled with the electronic properties of the chlorophenyl group, may facilitate intercalation or groove binding within the DNA double helix, potentially disrupting replication and transcription processes. However, these computational predictions await experimental validation to confirm direct binding and elucidate the functional consequences. Beyond DNA, general statements in the literature suggest that the compound may also interact with and inhibit certain enzymes or receptors, but specific protein targets have not been named.

Receptor and Enzyme Binding Dynamics

Detailed quantitative data regarding the binding dynamics of this compound to specific receptors or enzymes are not available in the current body of scientific literature. While the potential for enzyme inhibition is acknowledged, key parameters such as IC50 values, dissociation constants (Kd), or kinetic studies that would define the potency and nature of these interactions have not been reported. The amide functionality within the molecule suggests a potential for hydrogen bonding with the active sites of enzymes like kinases or proteases, but this remains a theoretical consideration without experimental evidence.

Protein Level Regulation in Cellular Pathways

Information regarding the specific effects of this compound on the regulation of protein levels within cellular pathways is currently sparse. While it is hypothesized that the compound may interact with enzymes involved in cell proliferation and survival, there is no direct evidence from studies such as Western blotting or proteomics that demonstrates changes in the expression or post-translational modification of specific proteins following treatment with this compound.

Signaling Pathway Modulation

The specific signaling pathways that may be modulated by this compound have not been elucidated. Due to the lack of identified specific molecular targets, it is not possible to definitively link the compound's activity to any particular signaling cascade. General suggestions that it may be involved in pathways related to cell proliferation and survival are noted, but the specific components of these pathways that are affected remain unknown.

Structure Activity Relationship Sar and Computational Chemistry Studies of 2 3 Chlorophenyl Amino Benzamide

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. conicet.gov.ar These models are crucial in drug discovery for designing new compounds with desired therapeutic effects. conicet.gov.ar

For benzamide (B126) derivatives, including those structurally similar to 2-((3-chlorophenyl)amino)benzamide, QSAR studies have been instrumental in identifying key structural features that determine their inhibitory activity against various biological targets. For instance, in the context of histone deacetylase (HDAC) inhibitors, 3D-QSAR models have been developed for aminophenyl benzamide derivatives. nih.gov These models have demonstrated a high correlation between the structural features and the HDAC inhibitory activity, with excellent statistical significance. nih.gov

One such study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors resulted in a robust 3D-QSAR model with a high coefficient of determination (r²) of 0.927 and a cross-validated coefficient (r²cv) of 0.815. sphinxsai.comresearchgate.net This indicates a strong predictive power of the model. nih.govsphinxsai.com The general process for developing these predictive models involves several steps: building the chemical structures, calculating various descriptors, creating training and test sets, identifying the most relevant descriptors using methods like the genetic function approximation, developing mathematical models, and validating these models. nih.gov

Application of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are the foundation of QSAR/QSPR modeling. conicet.gov.ar These descriptors can be categorized into various types, including topological, electronic, and steric descriptors.

In the study of aminophenyl benzamide derivatives as HDAC inhibitors, it was found that hydrophobic character is a crucial descriptor for their inhibitory activity. nih.gov The inclusion of hydrophobic substituents was suggested to enhance HDAC inhibition. nih.gov Furthermore, hydrogen bond donating groups were found to positively contribute to the inhibitory potency, while electron-withdrawing groups had a negative influence. nih.gov For triazolothiadiazine compounds, which share some structural similarities, descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties were found to be important for their antimicrobial activities. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a ligand to a protein target. nih.govbiorxiv.org

Molecular docking studies have been extensively performed on benzamide derivatives to understand their interactions with various protein targets. These simulations provide valuable insights into the binding mechanisms and help in the rational design of more potent inhibitors. nih.govresearchgate.net For instance, docking studies on N-(2-aminophenyl)-benzamide derivatives as potential HDAC2 inhibitors have shown that these compounds can form hydrogen bond interactions with key amino acid residues like Cys156, His146, and Gly154, which are important for HDAC2 inhibition. researchgate.net

Ligand-Protein Binding Predictions

Predicting the binding affinity between a ligand and a protein is a critical step in drug design. nih.govbiorxiv.org Molecular docking simulations are a primary tool for this purpose, providing a "docking score" that estimates the binding energy. nih.govindexcopernicus.com The accuracy of these predictions is crucial for identifying promising drug candidates. nih.gov

Studies have shown that for various benzamide derivatives, there is a good correlation between the docking scores and their experimentally determined biological activities. chemrevlett.com For example, in the case of N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors, compounds with higher docking scores generally exhibit better inhibitory activity. researchgate.net Advanced methods like the Prime MM-GBSA approach can be used to further refine the binding free energy calculations of ligand-protein complexes. asianpubs.org

Docking to Specific Target Proteins

The versatility of the benzamide scaffold allows for its interaction with a wide range of protein targets, which has been explored through molecular docking simulations.

Aurora Kinases: Aurora kinases are key regulators of mitosis and are considered attractive targets for cancer therapy. asianpubs.orgnih.gov Docking studies of various inhibitors, including those with benzamide-like structures, into the active site of Aurora A kinase have been performed to understand the structural requirements for effective binding. asianpubs.org For instance, the pan-aurora kinase inhibitor AMG 900 has shown potent anti-leukemic activity, and its binding mode has been investigated through molecular modeling. nih.gov

EGFR Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cancer development. nih.govrsc.org Docking studies of benzamide derivatives have been used to investigate their potential as EGFR inhibitors. researchgate.net For example, docking simulations of phenylpiperazine derivatives into the EGFR active site (PDB code: 1M17) revealed key interactions with amino acid residues like Leu694, Lys721, and Asp831. nih.gov

HDACs: Histone deacetylases (HDACs) are a family of enzymes involved in gene expression regulation, and their inhibitors are a promising class of anticancer agents. nih.govnih.gov The 2-aminobenzamide (B116534) moiety is a known zinc-binding group in many HDAC inhibitors. mdpi.comresearchgate.net Docking studies of N-(2-aminophenyl)-benzamide derivatives have shown that they can effectively bind to the active site of HDAC2 (PDB ID: 3MAX). researchgate.netresearchgate.net These studies have highlighted the importance of the 2-aminobenzamide group for chelating the zinc ion in the active site. mdpi.com

Matrix Metalloproteinase-2 (MMP-2): MMPs are enzymes involved in the degradation of the extracellular matrix and play a role in cancer invasion and metastasis. nih.gov While direct docking studies of this compound with MMP-2 are not extensively reported, related compounds have been investigated as MMP inhibitors. nih.gov

Akt: Akt, also known as protein kinase B, is a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. researchgate.net Docking studies have been employed to identify potential inhibitors of Akt1 (PDB ID: 4GV1) from various chemical classes. researchgate.net

Advanced Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. analis.com.myresearchgate.net It is a powerful tool for studying the geometric and electronic properties of molecules. mdpi.com

DFT calculations have been applied to various benzamide and related structures to understand their intrinsic molecular properties. nih.govscispace.com These calculations can provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which can complement experimental findings from techniques like FT-IR and NMR spectroscopy. analis.com.mymdpi.com

Optimization of Molecular Geometry

A fundamental application of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule. scispace.comnih.gov This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

For various organic molecules, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been used to determine the optimized geometry. analis.com.mynih.gov The optimized structure can then be used for further calculations, such as predicting spectroscopic properties or as the starting point for molecular docking simulations. researchgate.netresearchgate.net For example, in a study of 2-amino-4-chlorobenzonitrile, full geometry optimization was carried out using DFT at the B3LYP/6-311++G(d,p) level. analis.com.my

Analysis of Global Reactivity Descriptors (e.g., Fukui Functions)

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap results in high hardness, indicating greater stability and lower reactivity. researchgate.net Softness is the reciprocal of hardness.

Electronegativity (χ) : This describes the ability of the molecule to attract electrons.

Chemical Potential (μ) : This represents the 'escaping tendency' of electrons from an equilibrium system.

Electrophilicity Index (ω) : This quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

Fukui functions are local reactivity descriptors that identify which atoms within a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org These calculations are crucial for predicting the most probable sites of reaction. For this compound, this analysis would pinpoint specific atoms on the benzamide and chlorophenyl rings that are most likely to engage in chemical interactions.

Table 1: Illustrative Global Reactivity Descriptors for this compound

This table presents a hypothetical set of global reactivity descriptors calculated using a DFT method like B3LYP. The values are for illustrative purposes to demonstrate the output of such an analysis.

| Descriptor | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -1.15 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.10 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.25 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.15 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.70 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.55 |

| Chemical Softness (S) | S = 1 / η | 0.39 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.70 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.68 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating varying charge densities. researchgate.net

Typically, a color-coded scheme is used:

Red and Yellow : These colors denote regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms. researchgate.netresearchgate.net

Blue : This color signifies regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. researchgate.net

Green : This color represents neutral or zero potential regions. researchgate.net

For this compound, an MEP analysis would likely reveal a high electron density (red/yellow) around the carbonyl oxygen (C=O) of the benzamide group, making it a primary site for electrophilic attack and hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atoms of the amino groups (N-H) would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction and hydrogen bond donation. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding electronic transitions, chemical reactivity, and kinetic stability. researchgate.netwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : Represents the ability of a molecule to donate an electron. Regions of high HOMO density are the most probable sites for electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions of high LUMO density are the most likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule is more polarizable, has lower kinetic stability, and higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the context of this compound, the HOMO is expected to be distributed over the electron-rich amino group and the phenyl rings, while the LUMO would likely be localized on the benzamide moiety, particularly the carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

This table shows hypothetical energy values for the frontier orbitals, demonstrating the data obtained from a typical FMO analysis.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.25 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.15 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

Non-Covalent Interaction (NCI) Analysis (Reduced Density Gradient)

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. wikipedia.org These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for determining molecular conformation and crystal packing. wikipedia.orgchemtools.org

The method is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (s). chemtools.orgmdpi.com NCI analysis identifies regions of low electron density and a low reduced gradient, which are characteristic of non-covalent interactions. wikipedia.org The results are typically visualized as isosurfaces, which are colored to differentiate the type of interaction:

Blue : Indicates strong, attractive interactions like hydrogen bonds.

Green : Represents weak, delocalized van der Waals interactions.

Red : Signifies repulsive interactions, such as steric clashes. chemtools.org

For this compound, an NCI analysis would reveal intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen, as well as various van der Waals interactions that stabilize the molecule's three-dimensional structure.

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data processing. nih.gov Computational chemistry allows for the prediction of a molecule's NLO response by calculating its electric dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ).

A large hyperpolarizability value suggests a significant NLO response. Molecules with extensive π-conjugated systems and strong electron-donating and electron-withdrawing groups often exhibit enhanced NLO properties due to efficient intramolecular charge transfer. nih.gov For this compound, theoretical calculations would quantify its potential as an NLO material by determining these key parameters.

Table 3: Illustrative Calculated Nonlinear Optical (NLO) Properties

This table provides an example of the kind of data generated from NLO property calculations. The values are hypothetical.

| Parameter | Symbol | Illustrative Value (a.u.) |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | <α> | 185 |

| First Hyperpolarizability | βtot | 750 |

| Second Hyperpolarizability | <γ> | 1.2 x 105 |

Spectroscopic Property Predictions (e.g., UV-Vis Electronic Transitions, NMR Chemical Shifts)

Computational methods, particularly Time-Dependent DFT (TD-DFT), can accurately predict various spectroscopic properties of a molecule. researchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

UV-Vis Spectra : TD-DFT calculations can predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net Comparing the calculated spectrum with the experimental one helps validate the computational model and understand the electronic structure.

NMR Spectra : The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. A strong correlation between the calculated and experimental chemical shifts confirms the molecular geometry used in the calculations. researchgate.net

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data

This table demonstrates how theoretical spectroscopic data is compared with experimental results. The values are for illustrative purposes.

| Parameter | Predicted Value | Experimental Value |

| UV-Vis λmax | 315 nm | 320 nm |

| ¹H NMR (N-H proton) | δ 8.5 ppm | δ 8.7 ppm |

| ¹³C NMR (C=O carbon) | δ 168 ppm | δ 170 ppm |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational flexibility, and stability of a molecule in a specific environment, such as in solution or bound to a biological target. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD) : Measures the average change in the displacement of a selection of atoms over time, indicating the structural stability of the molecule. A stable RMSD value suggests the system has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual atoms or residues from their average position, highlighting flexible regions within the molecule. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape, study its interactions with water molecules in an aqueous solution, or simulate its binding mode within a protein active site to understand its potential as a therapeutic agent.

Conformational Analysis and Stability

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which are key determinants of its interaction with biological macromolecules. This analysis involves identifying stable conformations (conformers) and the energy barriers between them.

Detailed computational studies, often employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. These studies can reveal the most stable conformers in different environments, such as in the gaseous phase or in solution. For instance, in a related compound, N-(3-chlorophenyl)benzamide, studies have shown that the orientation between the phenyl and benzene (B151609) rings can vary significantly, leading to different polymorphic forms. nih.gov The amide group in such benzanilide (B160483) structures typically adopts a trans conformation, which is generally more stable. nih.gov In 2-chloro-N-(3-chlorophenyl)benzamide, the N-H and C=O bonds are observed to be trans to each other. nih.gov

The stability of different conformers is influenced by a variety of intramolecular interactions, including hydrogen bonds, steric hindrance, and electrostatic interactions. The relative energies of these conformers can be calculated to determine their population at equilibrium.

Table 1: Hypothetical Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 30° | 0.0 | 60 |

| B | 90° | 1.5 | 25 |

| C | 150° | 3.0 | 15 |

| Note: This table is illustrative and based on typical energy differences found in similar molecules. Actual values would require specific computational studies. |

Ligand-Target Complex Dynamics

To understand how this compound interacts with its biological target, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the ligand-protein complex, revealing the stability of the binding pose, the nature of the intermolecular interactions, and the role of solvent molecules.

An MD simulation starts with a docked pose of the ligand in the active site of the protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion.

Analysis of the MD trajectory can provide valuable information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Water Dynamics: To understand the role of water molecules in mediating ligand-protein interactions.

These simulations can reveal whether the initial docked conformation is stable or if the ligand undergoes significant conformational changes to achieve a more favorable binding mode.

Binding Energy Computations (e.g., MM-PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a protein. nih.govresearchgate.net This method combines molecular mechanics calculations with continuum solvation models to provide a more accurate prediction of binding affinity than simple docking scores. nih.govresearchgate.net

The binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where:

G_complex, G_receptor, and G_ligand are the free energies of the complex, receptor, and ligand, respectively.

Each free energy term is calculated as:

G = E_MM + G_solvation - TΔS

E_MM: The molecular mechanics energy in the gas phase, which includes internal, electrostatic, and van der Waals energies.

G_solvation: The free energy of solvation, which is composed of polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). researchgate.net

TΔS: The conformational entropy change upon binding, which is often the most computationally expensive term to calculate and is sometimes omitted in relative binding energy calculations. nih.gov

Table 2: Illustrative MM-PBSA Binding Energy Calculation for a Hypothetical this compound-Target Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.2 |

| Electrostatic Energy (ΔE_elec) | -20.8 |

| Polar Solvation Energy (ΔG_pol) | 30.5 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 |

| Binding Free Energy (ΔG_bind) | -39.6 |

| Note: This table presents a hypothetical breakdown of binding energy components. The actual values are system-dependent. |

In Silico Drug Likeness and Bioinformatics Prediction

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound to predict its potential for oral bioavailability and to avoid late-stage failures. This is often done using a set of rules and predictive models, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. nih.gov

Various computational tools and web servers are available to predict these properties based on the chemical structure of this compound. These predictions are guided by established principles such as Lipinski's Rule of Five, which suggests that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Bioinformatics prediction also extends to forecasting a compound's potential biological activities and toxicity. This is achieved by comparing the compound's structural features to databases of known bioactive molecules and using quantitative structure-activity relationship (QSAR) models.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Compliance with Rules |

| Molecular Weight | 246.70 g/mol | Yes |

| Hydrogen Bond Donors | 2 | Yes |

| Hydrogen Bond Acceptors | 2 | Yes |

| LogP | 3.2 | Yes |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | Good |

| Oral Bioavailability Score | 0.55 | Good |

| Note: These values are predictions based on standard computational models. |

Influence of Stereochemistry and Structural Conformation on Activity

Although this compound itself is achiral, the introduction of chiral centers in derivatives could lead to enantiomers with significantly different biological activities. This is because the binding pocket of a biological target is chiral, and thus, it will interact differently with each enantiomer.

The structural conformation of the molecule is also critical. The relative orientation of the 3-chlorophenyl ring and the benzamide moiety, as well as the conformation of the amide bond, will dictate how the molecule fits into the binding site of its target. For example, a specific dihedral angle between the two aromatic rings might be required for optimal π-π stacking interactions with aromatic residues in the active site. The position of the chlorine substituent on the phenyl ring is also crucial, as it can influence both the electronic properties of the molecule and its steric interactions within the binding pocket. ambermd.org Studies on similar benzamide derivatives have shown that the position of substituents can significantly alter the biological activity. ambermd.org

Metabolism and Pharmacokinetic Studies of 2 3 Chlorophenyl Amino Benzamide Analogues

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize human liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes.

Studies in Human Hepatocytes and Liver Microsomes

Human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full suite of phase I and phase II metabolic enzymes, as well as transporters. acs.org Studies with analogues of 2-((3-chlorophenyl)amino)benzamide in human hepatocytes would provide a comprehensive picture of its metabolic fate. The rate of disappearance of the parent compound over time in hepatocyte suspensions is used to calculate the intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for the compound.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a simpler and more high-throughput model. They are enriched in cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), which are key enzymes in the metabolism of many drugs. acs.org For a compound like this compound, microsomal stability assays would primarily assess its susceptibility to oxidative metabolism and glucuronidation. A study on N-(6-((7-nitrobenzo[c] nih.govscribd.comresearchgate.netoxadiazol-4-yl)thio)hexyl)benzamide, a benzamide (B126) derivative, demonstrated its stability against hydrolysis by human liver microsomal carboxylesterases. nih.gov

| In Vitro System | Key Enzymes Present | Information Gained |

| Human Hepatocytes | Comprehensive suite of Phase I and Phase II enzymes, transporters | Overall metabolic stability, intrinsic clearance, identification of all major metabolites |

| Human Liver Microsomes | Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), Flavin-containing monooxygenases (FMOs) | Susceptibility to oxidative metabolism and glucuronidation, identification of Phase I and some Phase II metabolites |

Identification of Major Metabolic Pathways

Based on the structure of this compound, which features a secondary aromatic amine linkage and a primary amide group, several metabolic pathways are anticipated.

Oxidative Transformations

Oxidative metabolism, primarily mediated by cytochrome P450 enzymes located in the liver, is a major route for the biotransformation of many xenobiotics. nih.govmdpi.com For this compound analogues, oxidation can occur at several positions.

Hydroxylation of the aromatic rings (both the phenylamino (B1219803) and the benzamide rings) is a common metabolic pathway for aromatic compounds. nih.gov The position of hydroxylation is influenced by the directing effects of the substituents. Furthermore, N-oxidation of the secondary amine is a possibility, potentially leading to the formation of a hydroxylamine (B1172632) derivative. nih.gov Studies on the metabolism of diphenylamine, a structurally related compound, have shown the formation of mono- and di-hydroxylated derivatives. nih.gov

Amide Hydrolysis

The primary amide group in this compound is susceptible to hydrolysis by amidases, such as carboxylesterases, to form 2-((3-chlorophenyl)amino)benzoic acid and ammonia (B1221849). libretexts.orglibretexts.orgoit.edu The rate of hydrolysis can be influenced by steric hindrance around the amide bond. researchgate.net While some benzamide derivatives have been shown to be stable to hydrolysis, it remains a potential metabolic pathway that would need to be assessed. nih.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following oxidative metabolism, the resulting hydroxylated metabolites can undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion.

Glucuronidation: This is a common conjugation pathway for compounds containing hydroxyl or amino groups. The hydroxylated metabolites of this compound can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). nih.gov Direct N-glucuronidation of the secondary amine is also a possibility.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites. nih.govscribd.comacs.org Aromatic amines can also undergo direct N-sulfation.

| Metabolic Pathway | Functional Group Targeted | Potential Metabolites |

| Oxidative Transformations | Aromatic rings, Secondary amine | Hydroxylated derivatives, N-oxide derivatives |

| Amide Hydrolysis | Primary amide | 2-((3-Chlorophenyl)amino)benzoic acid, Ammonia |

| Glucuronidation | Hydroxyl groups, Secondary amine | O-glucuronides, N-glucuronides |

| Sulfation | Hydroxyl groups, Secondary amine | O-sulfates, N-sulfamates |

Enzymatic Contributions to Metabolism

The metabolism of this compound analogues is expected to be carried out by a variety of enzyme families.

Cytochrome P450 (CYP) Enzymes: These are the primary enzymes responsible for the oxidative metabolism of a vast number of drugs. nih.govmdpi.comnih.govyoutube.com The specific CYP isoforms involved in the metabolism of this compound would need to be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes. For many aromatic compounds, isoforms such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4 are commonly involved. researchgate.net

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of a wide range of substrates, including phenols and amines.

Sulfotransferases (SULTs): These cytosolic enzymes catalyze the sulfation of hydroxylated metabolites and aromatic amines.

Amidases/Carboxylesterases: These enzymes, present in the liver and other tissues, are responsible for the hydrolysis of the amide bond. researchgate.net

| Enzyme Family | Metabolic Reaction |

| Cytochrome P450 (CYP) | Aromatic hydroxylation, N-oxidation |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronide conjugation |

| Sulfotransferases (SULTs) | Sulfate conjugation |

| Amidases/Carboxylesterases | Amide hydrolysis |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Among the various CYP isoforms, CYP3A4 is the most abundant in the human liver and is responsible for the metabolism of over 30% of drugs on the market. Consequently, it is a key enzyme to consider in the metabolic profiling of new chemical entities.

While direct metabolic studies on this compound are not extensively available in the public domain, research on structurally related compounds and broader studies on PROTACs provides significant insights. For instance, studies on various PROTAC molecules have demonstrated that CYP3A4 can be significantly involved in their metabolism. In experiments using recombinant human CYP3A4, several PROTACs were found to be metabolized, with half-lives often well below 30 minutes, indicating that this isoform can play an essential role in their degradation. The metabolic reactions catalyzed by CYP3A4 are diverse and include N-dealkylation and amide hydrolysis, which are relevant to benzamide-containing structures.

In the case of PROTACs, the linker connecting the target-binding moiety to the E3 ligase ligand is often a site of metabolic vulnerability. CYP3A4 has been shown to be responsible for the instability at the level of the linker in several PROTACs. This suggests that for PROTAC analogues of this compound, CYP3A4-mediated metabolism of the linker would be a primary consideration.